2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2S/c1-2-14-16(18)17(20-11-19-14)23-12-7-8-21(9-12)15(22)10-24-13-5-3-4-6-13/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMWGRLCZDLPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3CCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Substitution
The pyrimidine core is constructed via sequential substitutions on a pre-functionalized pyrimidine. A common route involves:
- Chlorination : 4-Hydroxypyrimidine is treated with POCl₃ to form 4-chloropyrimidine.
- Fluorine Introduction : Selective fluorination at position 5 using KF or CsF under SNAr conditions.
- Ethylation : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the ethyl group at position 6.
Reaction Conditions :
- Solvent: Dry DMF or DMSO.
- Temperature: 80–100°C for fluorination; 60°C for ethylation.
- Yield: ~65% for fluorination; ~75% for ethylation.
Ether Formation via Mitsunobu Reaction
Coupling Pyrimidin-4-ol with 3-Hydroxypyrrolidine
The hydroxyl group of 6-ethyl-5-fluoropyrimidin-4-ol reacts with 3-hydroxypyrrolidine under Mitsunobu conditions to form the ether linkage:
Procedure :
- Dissolve 6-ethyl-5-fluoropyrimidin-4-ol (1.0 eq) and 3-hydroxypyrrolidine (1.2 eq) in anhydrous THF.
- Add triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C.
- Stir at room temperature for 12–16 hours.
- Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
Key Data :
- Yield: 78–82%.
- Characterization: ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrimidine-H), 4.85–4.78 (m, 1H, pyrrolidine-OCH), 3.65–3.52 (m, 4H, pyrrolidine-H).
Acylation of Pyrrolidine Nitrogen
Synthesis of 2-Bromo-1-(cyclopentylthio)ethanone
The thioether moiety is introduced via nucleophilic substitution:
- React cyclopentanethiol (1.2 eq) with 2-bromoacetyl bromide (1.0 eq) in dichloromethane.
- Add triethylamine (2.0 eq) to scavenge HBr.
- Stir at 0°C for 2 hours, then at room temperature for 12 hours.
Key Data :
Nitrogen Acylation of Pyrrolidine
The pyrrolidine nitrogen is acylated with 2-bromo-1-(cyclopentylthio)ethanone:
- Dissolve 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine (1.0 eq) in dry DMF.
- Add NaH (1.2 eq) at 0°C, followed by 2-bromo-1-(cyclopentylthio)ethanone (1.1 eq).
- Stir at 50°C for 6 hours.
- Quench with ice water and extract with ethyl acetate.
Key Data :
- Yield: 70–75%.
- Characterization: HRMS (ESI) m/z calcd for C₁₉H₂₅FN₃O₂S [M+H]⁺: 394.1562; found: 394.1568.
Alternative Pathways and Optimization
One-Pot Thioether Formation
To streamline the synthesis, the thioether can be introduced during acylation:
- React 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine with chloroacetyl chloride (1.1 eq) in CH₂Cl₂.
- Add cyclopentanethiol (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 8 hours.
Advantages :
Challenges and Mitigation Strategies
Steric Hindrance in Pyrrolidine Functionalization
The tertiary nitrogen in pyrrolidine poses steric challenges during acylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) enhances reactivity.
Oxidation of Thioether
To prevent disulfide formation, reactions are conducted under nitrogen atmosphere, and antioxidants (e.g., BHT) are added.
Chemical Reactions Analysis
Types of reactions: The compound can undergo various chemical reactions, including:
Oxidation: This might involve converting sulfur-containing groups to sulfoxides or sulfones.
Reduction: Reduction reactions could potentially modify the pyrimidinyl ring or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution can occur at various positions within the compound.
Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions vary but often require solvents like dichloromethane, and may involve temperatures ranging from room temperature to reflux conditions.
Major products formed: Products of these reactions would depend on the specific transformation targeted, but could include oxidized derivatives or substituted analogs with altered biological activity or chemical properties.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: As a probe to study interactions within biological systems or as a building block in drug discovery.
Medicine: Investigated for potential therapeutic effects, such as targeting specific enzymes or receptors.
Industry: Could be used in the development of novel materials or chemical processes.
Mechanism of Action
The compound’s mechanism of action would involve its interaction with biological targets such as enzymes or receptors. The molecular pathways involved may include modulation of signaling pathways, inhibition of enzymatic activity, or binding to specific proteins or nucleic acids, altering their function or expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on the available
Pyrimidine Derivatives
Pyrimidine-based compounds are widely studied due to their bioactivity. For example:
- 6-Ethyl-5-fluoropyrimidin-4-ol derivatives (core structure in the target compound) are common in kinase inhibitor design. The fluorination at the 5-position enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
- 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (from ) shares a pyrrolidine-linked ketone motif but lacks the pyrimidine and cyclopentylthio groups. This difference likely reduces its interaction with pyrimidine-dependent targets .
Cyclopropane and Phenoxy Analogs
- (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) () features a cyclopropane ring and a phenoxy group.
Pyrrolidine-Containing Compounds
- (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime () includes a fluoropyridine-pyrrolidine system. The tert-butyldimethylsilyl (TBS) protecting group enhances solubility but may hinder cellular permeability compared to the cyclopentylthio group in the target compound .
Data Table: Key Structural and Functional Differences
Research Findings and Limitations
- Synthetic Challenges : The cyclopentylthio group in the target compound may introduce steric hindrance during synthesis, similar to TBS-protected analogs in , which require specialized purification techniques .
- Bioactivity Gaps : While pyrimidine derivatives are well-documented in kinase inhibition, the lack of explicit data for the target compound limits direct mechanistic conclusions.
Biological Activity
The compound 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone , with the CAS number 2034523-97-0 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a cyclopentylthio group with a pyrrolidine moiety linked to a fluorinated pyrimidine derivative. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 321.4 g/mol. The structural representation can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in nucleic acid synthesis, similar to other pyrimidine derivatives which are known to inhibit thymidylate synthase .
Biological Activity Overview
The following table summarizes the key biological activities associated with 2-(Cyclopentylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone:
Case Studies and Research Findings
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through the mitochondrial pathway, which was confirmed by flow cytometry assays .
- Antiviral Properties : Research indicates that this compound may inhibit the replication of certain viruses, potentially through interference with viral RNA synthesis pathways. Further studies are required to elucidate the specific viral targets .
- Neuroprotection : A study examining the neuroprotective effects of this compound found that it reduces oxidative stress-induced cell death in neuronal cultures. This suggests potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
